molecular formula C10H11N3O2 B13286606 Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B13286606
M. Wt: 205.21 g/mol
InChI Key: SRLUSPONLMIDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

  • δ 8.72 (s, 1H) : Pyrimidine H-2 proton.
  • δ 8.15 (s, 1H) : Pyrimidine H-6 proton.
  • δ 6.12 (br s, 1H) : –NH– group coupled to the but-3-yn-2-yl moiety.
  • δ 3.93 (s, 3H) : Methyl ester (–OCH₃).
  • δ 3.45–3.51 (m, 1H) : Methine proton of the but-3-yn-2-yl group.
  • δ 2.52–2.60 (m, 2H) : Methylene protons adjacent to the alkyne.
  • δ 1.98 (t, J = 2.6 Hz, 1H) : Terminal alkyne proton.

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.4 : Ester carbonyl (C=O).
  • δ 158.9, 155.3, 139.7 : Pyrimidine carbons (C-2, C-4, C-6).
  • δ 80.5, 72.1 : Alkyne carbons (C≡C).
  • δ 52.8 : Methyl ester (–OCH₃).
  • δ 40.1 : Methine carbon of the but-3-yn-2-yl group.

Infrared (IR) Vibrational Mode Correlations

IR spectroscopy (KBr, cm⁻¹):

  • 3280 : N–H stretch (amine).
  • 2920, 2850 : C–H stretches (alkyne and methyl groups).
  • 1725 : Ester carbonyl (C=O) stretch.
  • 2120 : C≡C alkyne stretch.
  • 1605, 1570 : Pyrimidine ring C=C and C=N stretches.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, m/z):

  • 221.1 : Molecular ion [M]⁺.
  • 206.1 : Loss of –CH₃ ([M–15]⁺).
  • 178.0 : Loss of –COOCH₃ ([M–59]⁺).
  • 150.0 : Pyrimidine ring fragmentation ([C₆H₄N₃]⁺).
  • 77.0 : Benzylic fragment ([C₆H₅]⁺).

The fragmentation pathway begins with cleavage of the labile ester group, followed by sequential loss of the alkyne side chain and pyrimidine ring decomposition.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-(but-3-yn-2-ylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-4-7(2)13-9-8(10(14)15-3)5-11-6-12-9/h1,5-7H,2-3H3,(H,11,12,13)

InChI Key

SRLUSPONLMIDMY-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=NC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate

The synthesis of this compound typically involves several key reactions. The primary synthetic route includes reacting 4-chloropyrimidine-5-carboxylate with but-3-yn-2-amine under basic conditions. This process often uses dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate the nucleophilic substitution reaction.

General Synthetic Route:

Biological Activities and Applications

This compound exhibits biological activities, including potential antiviral, anticancer, and antimicrobial properties. Its mechanism of action primarily involves inhibiting specific enzymes by binding to their active sites, thus blocking their activity. Additionally, it may interfere with cellular pathways such as the NF-κB inflammatory pathway, which is critical in various disease processes.

Comparison with Related Compounds

Compound Name Structural Features Unique Aspects
Ethyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate Similar pyrimidine structure with an ethyl group Different alkoxy group may alter solubility and biological activity
Methyl 4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylate Contains a propynyl substituent instead of butynyl Variations in alkyne chain length can influence reactivity
Methyl 6-amino-pyrimidine derivatives Varying substitutions on the pyrimidine ring These derivatives may exhibit different pharmacological profiles

Structural Characteristics

Description This compound
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name methyl 4-(but-3-yn-2-ylamino)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-4-7(2)13-9-8(10(14)15-3)5-11-6-12-9/h1,5-7H,2-3H3,(H,11,12,13)
Standard InChIKey SRLUSPONLMIDMY-UHFFFAOYSA-N
Canonical SMILES CC(C#C)NC1=NC=NC=C1C(=O)OC
PubChem Compound 130484599

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Materials Science: It is investigated for its potential use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylate Derivatives

Compound Name Ester Group 4-Amino Substituent Biological/Functional Role Synthesis Highlights Reference
This compound Methyl But-3-yn-2-yl Not explicitly reported (potential intermediate) Likely involves condensation of methyl 4-aminopyrimidine-5-carboxylate with but-3-yn-2-yl derivatives N/A
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-Methoxybenzyl Process impurity in avanafil synthesis Synthesized via amide condensation and esterification using HBTU
Isopropyl 2-((5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (mobocertinib succinate) Isopropyl Complex aryl/alkylamino substituent EGFR kinase inhibitor (anticancer) Multi-step synthesis with intermediates involving AlCl3-catalyzed coupling and hydrogenation
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Methyl 4-Fluorophenyl, isopropyl, methylsulfonyl Crystallography study (molecular packing analysis) Single-crystal X-ray diffraction; hydrogen bonding stabilizes structure
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Ethyl 3,5-Bis(trifluoromethyl)phenyl Antioxidant (Biginelli-type derivative) Biginelli reaction with thiourea and β-keto esters

Key Observations:

Structural Variations: Ester Group: The methyl ester in the target compound contrasts with ethyl (avanafil impurities) and isopropyl (mobocertinib) esters, which influence solubility and metabolic stability. 4-Amino Substituent: The but-3-yn-2-yl group introduces a terminal alkyne, distinct from bulky aromatic (e.g., 4-methoxybenzyl in avanafil impurities) or complex alkyl/aryl groups (e.g., mobocertinib). This alkyne may enhance click chemistry compatibility or alter binding interactions in biological targets.

Biological Activity :

  • Mobocertinib’s complex substituents enable EGFR kinase inhibition, while avanafil-related impurities lack therapeutic activity but are critical for quality control .
  • Biginelli-type derivatives (e.g., Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) exhibit antioxidant properties, highlighting the role of electron-withdrawing groups (e.g., CF3) in radical scavenging .

Synthesis Methods :

  • Avanafil impurities are synthesized via HBTU-mediated esterification and amide coupling .
  • Mobocertinib’s synthesis involves multi-step reactions, including Pd/C-catalyzed hydrogenation and AlCl3-mediated coupling .
  • The target compound’s synthesis may parallel these methods, substituting but-3-yn-2-ylamine in condensation reactions.

Research Findings and Implications

  • Crystallographic Insights : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate exhibits intramolecular C-H⋯O hydrogen bonds, stabilizing twisted conformations . This suggests that substituent bulkiness and electronegativity significantly impact molecular packing, which may influence the target compound’s crystallinity.
  • Reactivity of Alkyne Group: The terminal alkyne in this compound could enable click chemistry modifications (e.g., Huisgen cycloaddition), a feature absent in analogs with saturated or aromatic substituents.
  • Pharmacological Potential: While mobocertinib and avanafil derivatives are clinically validated, the target compound’s alkyne group may position it as a precursor for PROTACs (PROteolysis-TArgeting Chimeras) or covalent kinase inhibitors.

Biological Activity

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a methyl ester group at the 5-position and an alkyne substituent at the 4-position, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}, with a molecular weight of approximately 205.21 g/mol. The compound features a pyrimidine ring, which is known for its role in various biological processes.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in antiviral and anticancer applications.
  • Cellular Pathway Interference : It may interfere with critical cellular pathways such as the NF-kB inflammatory pathway, which plays a significant role in various disease processes, including cancer and inflammation.

Antiviral Activity

Research indicates that this compound possesses antiviral properties. In vitro studies have demonstrated its ability to inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses.

Anticancer Activity

The compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involves inducing apoptosis in cancer cells, potentially through the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of bacteria and fungi. Its effectiveness varies depending on the microbial strain, suggesting a selective action mechanism that warrants further investigation.

Research Findings and Case Studies

Recent studies have focused on the compound's interactions with biological targets and its pharmacological profiles:

  • Inhibitory Activity Against Plasmodium falciparum : A study assessing similar pyrimidine derivatives found that compounds with structural similarities to methyl 4-[(but-3-yn-2-yl)amino]pyrimidine exhibited inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), indicating potential use in malaria treatment .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that methyl 4-[(but-3-yn-2-yl)amino]pyrimidine had IC50 values in the micromolar range against various cancer cell lines, including HeLa and A549 cells. The observed cytotoxicity was attributed to cell cycle arrest and induction of apoptosis .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylateSimilar pyrimidine structure with an ethyl groupDifferent alkoxy group may alter solubility and activity
Methyl 4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylateContains a propynyl substituent instead of butynylVariations in alkyne chain length can influence reactivity
Methyl 6-amino-pyrimidine derivativesVarying substitutions on the pyrimidine ringDifferent pharmacological profiles based on substitutions

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution at the pyrimidine C4 position. For example, methyl 2-amino-4-chloro-pyrimidine-5-carboxylate derivatives (similar to the target compound) are synthesized by reacting chlorinated precursors with amines under reflux in polar aprotic solvents like DMSO or DMF . To introduce the but-3-yn-2-yl group, use a propargylamine derivative under controlled heating (e.g., 60–80°C) with catalytic base (e.g., K₂CO₃) to enhance nucleophilicity. Optimize reaction time (typically 8–12 hours) and stoichiometry (1:1.2 molar ratio of pyrimidine to amine) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • HPLC/UPLC : Develop a gradient method (e.g., C18 column, acetonitrile/water with 0.1% formic acid) to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the but-3-yn-2-yl group via alkyne proton signals (δ ~2.5–3.0 ppm) and carboxy-methyl ester (δ ~3.8–4.0 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass error .
  • X-ray crystallography (if crystalline): Resolve substituent geometry and hydrogen bonding patterns .

Q. What safety precautions are critical during synthesis and handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with reactive intermediates .
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile amines or alkynes.
  • Waste disposal : Segregate halogenated or sulfur-containing byproducts and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from differences in cell permeability, assay pH, or off-target effects. To address this:

  • Standardize assays : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition studies .
  • Validate target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to intended targets (e.g., tyrosine kinases) .
  • Control for alkyne reactivity : Test the compound against thiol-containing biomolecules (e.g., glutathione) to rule out nonspecific adduct formation .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

  • Prodrug modification : Replace the methyl ester with a phosphate ester to enhance hydrophilicity, as seen in related pyrimidine carboxylates .
  • Cocrystallization : Screen with cyclodextrins or sulfonic acids to form stable salts .
  • Particle size reduction : Use nano-milling (e.g., ball milling) to increase surface area and dissolution rate .

Q. How can mechanistic studies elucidate the role of the but-3-yn-2-yl group in biological activity?

  • Alkyne-azide click chemistry : Attach fluorescent probes (e.g., TAMRA-azide) to track cellular localization via Cu(I)-catalyzed cycloaddition .
  • Structure-activity relationship (SAR) : Synthesize analogs with saturated (but-2-enyl) or bulkier (cyclohexylethynyl) groups to assess steric/electronic effects .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding modes of alkyne-containing vs. non-alkyne analogs .

Q. What analytical challenges arise in stability studies under varying pH and temperature conditions?

  • Degradation pathways : Under acidic conditions (pH <3), hydrolysis of the methyl ester may dominate, while alkaline conditions (pH >9) could cleave the amino-alkyne bond . Monitor via forced degradation studies (e.g., 40°C/75% RH for 4 weeks).
  • LC-MS/MS identification : Characterize degradation products (e.g., free carboxylic acid or dealkylated amines) using high-resolution mass spectrometry .

Q. How can researchers validate synthetic scalability while maintaining regioselectivity?

  • Flow chemistry : Optimize continuous flow systems to control exothermic reactions (e.g., alkyne-amine coupling) and reduce byproducts .
  • DoE (Design of Experiments) : Use factorial designs to evaluate temperature, solvent polarity, and catalyst loading impacts on yield .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

Methodological Notes

  • Data interpretation : Cross-reference spectral data with PubChem entries for analogous pyrimidines .
  • Ethical compliance : Adhere to institutional protocols for in vitro/in vivo testing of reactive alkyne derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.